3-Bromo-5-methyl-1-propyl-1H-pyrazole
Overview
Description
3-Bromo-5-methyl-1-propyl-1H-pyrazole: is a heterocyclic organic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry The structure of this compound consists of a five-membered ring containing two nitrogen atoms at positions 1 and 2, with a bromine atom at position 3, a methyl group at position 5, and a propyl group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Bromo-5-methyl-1-propyl-1H-pyrazole can be achieved through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, the reaction of 3-bromo-1-propyl-1H-pyrazole with methylhydrazine under acidic conditions can yield the desired compound. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can enhance the efficiency of the cyclization process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions:
3-Bromo-5-methyl-1-propyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at position 3 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. For example, the reaction with an amine in the presence of a base can yield the corresponding amino derivative.
Oxidation Reactions: The methyl group at position 5 can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The pyrazole ring can be reduced to form pyrazoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (amines, thiols), bases (sodium hydroxide, potassium carbonate), solvents (ethanol, methanol).
Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Major Products:
Substitution Reactions: Amino or thio derivatives of this compound.
Oxidation Reactions: Carboxylic acids or aldehydes derived from the methyl group.
Reduction Reactions: Pyrazoline derivatives.
Scientific Research Applications
Chemistry:
3-Bromo-5-methyl-1-propyl-1H-pyrazole is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology:
In biological research, this compound can be used to study the effects of pyrazole derivatives on various biological systems. It may serve as a lead compound for the development of new drugs with potential therapeutic applications.
Medicine:
Due to its structural similarity to other bioactive pyrazoles, this compound may exhibit pharmacological properties such as anti-inflammatory, analgesic, or antimicrobial activities. Research is ongoing to explore its potential as a drug candidate.
Industry:
In the agrochemical industry, this compound can be used as a precursor for the synthesis of pesticides or herbicides. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methyl-1-propyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, pyrazole derivatives are known to inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The presence of the bromine atom and other substituents can influence the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
3-Bromo-1-methyl-1H-pyrazole: Similar structure but lacks the propyl group at position 1.
5-Methyl-1-propyl-1H-pyrazole: Similar structure but lacks the bromine atom at position 3.
3,5-Dimethyl-1-propyl-1H-pyrazole: Similar structure but has an additional methyl group at position 3 instead of bromine.
Uniqueness:
3-Bromo-5-methyl-1-propyl-1H-pyrazole is unique due to the presence of both the bromine atom at position 3 and the propyl group at position 1. This combination of substituents can influence its reactivity and biological activity, making it distinct from other pyrazole derivatives. The bromine atom can participate in substitution reactions, while the propyl group can affect the compound’s lipophilicity and overall pharmacokinetic properties.
Properties
IUPAC Name |
3-bromo-5-methyl-1-propylpyrazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2/c1-3-4-10-6(2)5-7(8)9-10/h5H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBUAVDHSKSNLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=N1)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501281325 | |
Record name | 1H-Pyrazole, 3-bromo-5-methyl-1-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501281325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354706-07-2 | |
Record name | 1H-Pyrazole, 3-bromo-5-methyl-1-propyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354706-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole, 3-bromo-5-methyl-1-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501281325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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